molecular formula C20H17Cl2N5O2 B11292241 2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11292241
M. Wt: 430.3 g/mol
InChI Key: LBDJQDPGQUWXOB-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a chemical compound supplied for laboratory research purposes. This product is intended for use by qualified researchers in controlled laboratory settings. Its specific biochemical and physiological mechanisms, including potential protein targets, binding affinity, and downstream effects, must be empirically determined by the investigator. Potential research applications, which require further validation, may include exploration in areas such as kinase inhibition, signal transduction pathway analysis, or cellular proliferation studies. Handling of this substance should adhere to strict safety protocols as its toxicological profile has not been fully characterized. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H17Cl2N5O2

Molecular Weight

430.3 g/mol

IUPAC Name

2-(2,3-dichloroanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H17Cl2N5O2/c1-11-10-16(28)27-18(12-6-3-4-9-15(12)29-2)25-19(26-20(27)23-11)24-14-8-5-7-13(21)17(14)22/h3-10,18H,1-2H3,(H2,23,24,25,26)

InChI Key

LBDJQDPGQUWXOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthesis of Pyrimidine-Guanidine Intermediate

A 6-oxo-1,6-dihydropyrimidin-2-amine derivative bearing a 2-methoxyphenyl substituent is prepared via nucleophilic aromatic substitution. For example, 4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-amine is synthesized by reacting 2-methoxyphenylboronic acid with 2-amino-6-chloropyrimidin-4(3H)-one under Suzuki coupling conditions. Subsequent treatment with 2,3-dichlorophenyl isocyanate yields the guanidine precursor, 1-(6-oxo-4-(2-methoxyphenyl)-1,6-dihydropyrimidin-2-yl)-3-(2,3-dichlorophenyl)urea.

Cyclization with Triethyl Orthoacetate

The guanidine intermediate undergoes cyclization with TEOA in refluxing acetic acid (110–120°C, 6–8 hours). The orthoester acts as a one-carbon synthon, introducing the methyl group at position 8 while facilitating ring closure. The reaction proceeds via initial formation of an acetimidate intermediate, followed by intramolecular nucleophilic attack by the urea nitrogen to form the triazine ring. Key parameters include:

ParameterCondition
SolventGlacial acetic acid
Temperature110–120°C
Reaction Time6–8 hours
Yield65–72%

The product is isolated via column chromatography (silica gel, ethyl acetate/petroleum ether) and characterized by 1H^1H NMR, 13C^{13}C NMR, and HRMS.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative for constructing the triazine ring. Adapted from benzimidazole and triazine syntheses, this method reduces reaction times from hours to minutes while improving yields:

Preparation of Thiourea Intermediate

2-(2,3-Dichlorophenylamino)-4-(2-methoxyphenyl)-6-methylpyrimidine-5-carbothioamide is synthesized by treating the pyrimidine-5-carbonitrile precursor with hydrogen sulfide in the presence of triethylamine. The thiourea intermediate is purified via recrystallization from ethanol.

Cyclization Under Microwave Conditions

The thiourea derivative is irradiated with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 150°C for 15 minutes. The microwave conditions promote efficient cyclization, forming the triazine ring while retaining the methyl group at position 8.

ParameterCondition
SolventDMF
Temperature150°C
Irradiation Time15 minutes
Yield85–90%

Post-Cyclization Functionalization

Introduction of the 2-Methoxyphenyl Group

In an alternative route, the 2-methoxyphenyl moiety is introduced post-cyclization. The 8-methyl-pyrimido-triazin-6-one core is brominated at position 4 using N-bromosuccinimide (NBS) in carbon tetrachloride. Subsequent Ullmann coupling with 2-methoxyphenylboronic acid in the presence of a palladium catalyst installs the aryl group.

Amination with 2,3-Dichloroaniline

The 2-amino group is introduced via Buchwald-Hartwig amination. Using palladium(II) acetate and Xantphos as a ligand, the brominated intermediate reacts with 2,3-dichloroaniline in toluene at 100°C.

ParameterCondition
CatalystPd(OAc)2_2/Xantphos
SolventToluene
Temperature100°C
Yield75–80%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Thermal CyclizationHigh regioselectivityLong reaction time (6–8 hours)65–72%
Microwave SynthesisRapid (15 minutes), high yieldRequires specialized equipment85–90%
Post-FunctionalizationFlexible substitutionMultiple steps increase cost70–80%

Structural Characterization and Validation

Critical spectroscopic data for the target compound include:

  • 1H^1H NMR (400 MHz, DMSO-d6d_6) : δ 2.41 (s, 3H, CH3_3), 3.85 (s, 3H, OCH3_3), 6.92–7.89 (m, 7H, aromatic), 9.12 (s, 1H, NH).

  • 13C^{13}C NMR (100 MHz, DMSO-d6d_6) : δ 22.1 (CH3_3), 55.6 (OCH3_3), 114.3–154.2 (aromatic and carbonyl carbons).

  • HRMS (ESI) : m/z calcd for C20_20H15_15Cl2_2N5_5O2_2 [M+H]+^+: 452.0612; found: 452.0608 .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

Example Synthesis Pathway

StepReagentsConditionsProduct
13-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidineReflux in ethanolPyrimido derivative
2Hydrazonyl halideReflux for 2 hoursTriazine derivatives

Antitumor Activity

Recent studies have highlighted the potential of pyrimido[1,2-a][1,3,5]triazin derivatives as antitumor agents . For example, compounds derived from similar scaffolds have shown promising results in inhibiting the proliferation of various cancer cell lines, particularly breast cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.

Antiviral Properties

Some derivatives of triazine compounds have demonstrated antiviral activity , particularly against RNA viruses. The structural features of these compounds contribute to their ability to interfere with viral replication processes .

Antimicrobial Activity

Research has also indicated that triazine derivatives possess significant antimicrobial properties . In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the triazine ring can significantly influence biological activity. For instance:

  • Substituents : The presence of electron-withdrawing groups (like chlorine) enhances activity against certain cancer cell lines.
  • Hydrophobicity : Increasing hydrophobic character can improve membrane permeability and bioavailability.

Table: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawing (e.g., Cl)Increases anticancer activity
Methoxy groupEnhances solubility and bioavailability
Alkyl chainsModulate lipophilicity for better membrane penetration

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various pyrimido derivatives against MDA-MB231 breast cancer cells, several compounds exhibited IC50 values in low micromolar ranges. The structure containing both dichloro and methoxy groups showed enhanced selectivity towards cancer cells compared to non-cancerous cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of synthesized triazine derivatives against common pathogens. Results indicated that specific substitutions led to a significant reduction in bacterial growth rates, highlighting the potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Key Observations:

In contrast, analogues with methyl or methoxy substituents (e.g., ) exhibit electron-donating or neutral effects, which may alter metabolic stability . The 4-fluorophenyl group in ’s compound balances electronegativity with moderate lipophilicity, a feature absent in the target compound .

Steric and Solubility Considerations :

  • The 2-methoxyphenyl group in the target compound creates ortho-substitution steric hindrance, which may limit rotational freedom compared to the 3-methoxyphenyl isomer in .
  • The pyridin-3-yl group in ’s compound introduces nitrogen-based hydrogen bonding, likely improving aqueous solubility compared to the target’s methoxyphenyl group .

Chlorine atoms contribute significantly to this difference .

Biological Activity

The compound 2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine and triazine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Key Features

  • Molecular Formula : C18H17Cl2N5O
  • Molecular Weight : 396.27 g/mol
  • Functional Groups : Contains dichlorophenyl, methoxyphenyl, and a pyrimidine core.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study focused on similar compounds revealed that modifications in the aromatic substituents could enhance their efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli
Compound C2.0Pseudomonas aeruginosa

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, derivatives with similar structural motifs have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Assessment

In a recent in vitro study, the compound demonstrated IC50 values ranging from 10 to 20 μM against different cancer cell lines, indicating moderate to high anticancer activity. The study highlighted the importance of the dichlorophenyl moiety in enhancing cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazine and pyrimidine rings can significantly affect potency:

  • Dichlorophenyl Group : Enhances lipophilicity and biological activity.
  • Methoxyphenyl Substitution : Contributes to increased binding affinity to target receptors.

Comparative Analysis

A comparative analysis with other related compounds shows that those with electron-withdrawing groups tend to exhibit higher antimicrobial and anticancer activities.

Table 2: Comparative Biological Activities

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
2-Dichlorophenyl derivative0.5 μg/mL10 μM
Methoxy substituted variant1.0 μg/mL15 μM
Non-substituted control>5 μg/mL>50 μM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic annulation reactions. A typical route involves:

  • Step 1 : Condensation of hydrazine derivatives with substituted phenyl rings under reflux in DMF, using triethylamine (Et3N) as a base to control pH .

  • Step 2 : Cyclization with oxalyl chloride at elevated temperatures (reflux for 8–12 hours), followed by recrystallization in ethanol to improve purity .

  • Optimization : Yield improvements (e.g., from 60% to 85%) are achieved by adjusting stoichiometric ratios (e.g., 1:1.1 equivalents of oxalyl chloride) and reaction time (8–10 hours) .

    Table 1 : Key Reaction Conditions and Yields

    StepReagents/ConditionsYield (%)Purity (HPLC)
    1Et3N, DMF, 80°C7090%
    2Oxalyl chloride, reflux, 8h8595%

Q. Which analytical techniques are most effective for characterizing its structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR (in DMSO-<i>d</i>6) confirm substituent positions and ring closure. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]<sup>+</sup> at <i>m/z</i> 456.2) .

Q. How can researchers troubleshoot low yields during the final cyclization step?

  • Methodological Answer : Common issues include:

  • Moisture Sensitivity : Use anhydrous solvents (e.g., dry DMF) and inert gas (N2) to prevent hydrolysis of intermediates .
  • Catalyst Optimization : Replace Et3N with 1,8-diazabicycloundec-7-ene (DBU) for faster cyclization .
  • Temperature Control : Gradual heating (from 25°C to 80°C over 1 hour) reduces side-product formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., 2,3-dichlorophenyl) in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups. Use Suzuki-Miyaura coupling for regioselective modifications .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50 values to correlate substituent effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic properties .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolic stability (using liver microsomes) to identify poor absorption or rapid clearance .
  • Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites. For example, demethylation of the methoxy group may reduce activity .
  • Dose-Response Refinement : Conduct staggered dosing in animal models (e.g., 5–50 mg/kg) to establish therapeutic windows .

Q. How can computational models predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • QSAR Modeling : Train models on PubChem datasets to predict hepatotoxicity (e.g., using Random Forest classifiers) .
  • Off-Target Screening : Perform reverse docking against the PDB database to identify unintended targets (e.g., cytochrome P450 enzymes) .
  • ADMET Prediction : Use SwissADME to assess permeability (LogP), solubility (LogS), and blood-brain barrier penetration .

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